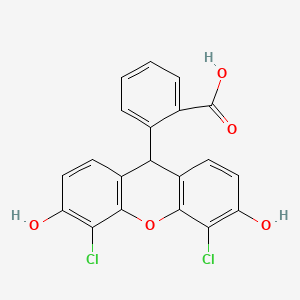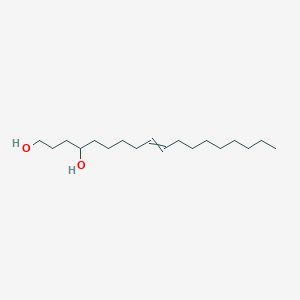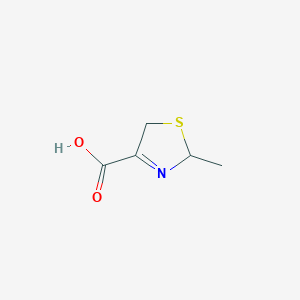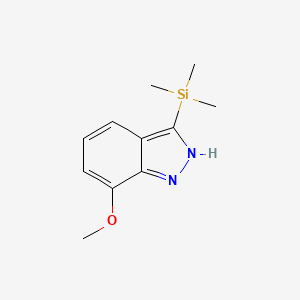dimethylsilane CAS No. 811867-36-4](/img/structure/B12530591.png)
[2-(2-Bromo-5-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromo and fluorophenoxy group attached to an ethoxy chain, which is further bonded to a tert-butyl dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-fluorophenol with ethylene oxide in the presence of a base to form 2-(2-bromo-5-fluorophenoxy)ethanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative .
科学的研究の応用
Chemistry: In chemistry, 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .
Biology and Medicine: In biological and medical research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions. It can also be used in the development of new drugs and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
作用機序
The mechanism of action of 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane depends on the specific application and the target moleculeFor example, in nucleophilic substitution reactions, the bromo group can be replaced by a nucleophile, leading to the formation of a new covalent bond .
類似化合物との比較
(2-Bromoethoxy)-tert-butyldimethylsilane: This compound is similar in structure but lacks the fluorophenoxy group.
tert-Butyl(2-iodoethoxy)dimethylsilane: This compound contains an iodo group instead of a bromo group, which can lead to different reactivity in substitution reactions.
Uniqueness: The presence of both bromo and fluorophenoxy groups in 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane makes it unique compared to other similar compounds. The fluorophenoxy group can impart different electronic properties and reactivity, making this compound particularly useful in specific chemical transformations and applications .
特性
CAS番号 |
811867-36-4 |
|---|---|
分子式 |
C14H22BrFO2Si |
分子量 |
349.31 g/mol |
IUPAC名 |
2-(2-bromo-5-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFO2Si/c1-14(2,3)19(4,5)18-9-8-17-13-10-11(16)6-7-12(13)15/h6-7,10H,8-9H2,1-5H3 |
InChIキー |
ISIKBQMOZSABLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)

![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)

![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)




![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
